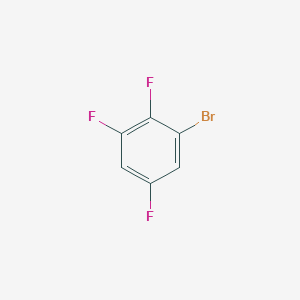

1-Bromo-2,3,5-trifluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMLLZPSNLQCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371336 | |

| Record name | 1-Bromo-2,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133739-70-5 | |

| Record name | 1-Bromo-2,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,5-trifluorobenzene (CAS Number: 133739-70-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3,5-trifluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern of fluorine atoms and a reactive bromine atom makes it a versatile building block for the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. The strategic placement of three fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability when incorporated into larger molecules. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 133739-70-5 | [1] |

| Molecular Formula | C₆H₂BrF₃ | [1] |

| Molecular Weight | 210.98 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 143 °C | |

| Flash Point | 54 °C | |

| Density | Not available | |

| MDL Number | MFCD00012232 | |

| InChI Key | XSMLLZPSNLQCQU-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1F)F)Br)F | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and bromine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show distinct signals for the three different fluorine environments, with coupling between them.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M and M+2) being prominent.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, its synthesis would likely involve the bromination of 1,2,4-trifluorobenzene or the diazotization and subsequent bromination of a corresponding trifluoroaniline precursor.

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a handle for a variety of cross-coupling and organometallic reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond and the aromatic ring.

Experimental Protocols for Key Reactions

The following are generalized experimental protocols for common reactions involving aryl bromides, which are applicable to this compound.

3.1.1. Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds.

-

Procedure: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (2,3,5-trifluorophenyl)magnesium bromide.[2] This reagent can then be used in subsequent reactions with various electrophiles.

3.1.2. Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a route to substituted alkynes.[3]

-

Procedure: To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.025 equivalents), an amine base (e.g., diisopropylamine or triethylamine, 7.0 equivalents), and the terminal alkyne (1.1 equivalents).[3] The reaction mixture is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or GC-MS. Work-up typically involves filtration through celite, extraction with an organic solvent, and purification by column chromatography.[3]

3.1.3. Suzuki Coupling

The Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.

-

Procedure: In a reaction vessel, combine this compound (1.0 equivalent), a boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.

3.1.4. Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[4][5]

-

Procedure: this compound is heated with copper powder at high temperatures, often in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene.[6] The reaction can be performed to create symmetrical biaryls or, with a second, different aryl halide, to synthesize unsymmetrical biaryls.[4] Modern variations of the Ullmann reaction may use soluble copper catalysts and ligands to allow for milder reaction conditions.[7]

3.1.5. Reaction with n-Butyllithium (Lithium-Halogen Exchange)

Reaction with a strong organolithium base like n-butyllithium can effect a lithium-halogen exchange, generating a highly reactive organolithium species.

-

Procedure: A solution of this compound in an anhydrous ether solvent such as THF is cooled to a low temperature (typically -78 °C).[8] A solution of n-butyllithium in hexanes is then added dropwise.[8] The resulting (2,3,5-trifluorophenyl)lithium can be quenched with various electrophiles to introduce a wide range of functional groups. It is crucial to maintain anhydrous and anaerobic conditions throughout the reaction.[9][10]

Applications in Drug Discovery and Materials Science

The 2,3,5-trifluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[11][12] While specific biological activities for this compound itself are not extensively documented, its derivatives are of interest in medicinal chemistry. For example, trifluoromethyl-containing compounds have been investigated as potential anticancer agents and for their effects on plant growth regulation.[13][14]

In materials science, this compound serves as a precursor for the synthesis of liquid crystals, polymers, and coatings.[15] The incorporation of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electro-optical characteristics.[15]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound as a synthetic intermediate and the general workflow for its application in drug discovery.

Caption: Synthetic pathways from this compound.

Caption: Workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in a range of powerful synthetic transformations, combined with the beneficial properties conferred by the trifluorophenyl moiety, makes it a compound of high interest for researchers in both academic and industrial settings. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound | C6H2BrF3 | CID 2736399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. byjus.com [byjus.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. researchgate.net [researchgate.net]

- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

physical and chemical properties of 1-Bromo-2,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5) is a fluorinated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring three fluorine atoms and a reactive bromine atom, imparts distinct chemical properties that are highly sought after in the development of advanced materials and complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and key applications, with a focus on providing practical information for laboratory and research settings. The strategic placement of fluorine atoms can enhance properties such as metabolic stability and bioavailability in pharmaceutical candidates, while also conferring thermal stability and specific electronic characteristics to polymers and liquid crystals.[1][2]

Physical and Chemical Properties

This compound is typically a colorless to light yellow or orange liquid under standard conditions.[1] It is a flammable substance and should be handled with appropriate safety precautions. Key physical and chemical data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 133739-70-5 | [1][3] |

| Molecular Formula | C₆H₂BrF₃ | [1] |

| Molecular Weight | 210.98 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 143 °C | [1] |

| Density | 1.79 g/mL | [1] |

| Refractive Index (n20/D) | 1.48 | [1] |

| Purity | ≥98.0% (GC) | [1] |

Table 2: Safety and Handling Information

| Identifier | Value | Source(s) |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | |

| Storage | Store in a ventilated, low-temperature, dry warehouse; keep container sealed and separate from oxidizing agents. | [3] |

| DOT Classification | UN1993, Flammable liquid, n.o.s., Hazard Class 3, Packing Group III |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Bromination of 2,3,5-Trifluoroaniline and Deamination

This two-step process involves the regioselective bromination of 2,3,5-trifluoroaniline, followed by the removal of the amine group via diazotization and reduction.

Step 1: Bromination of 2,3,5-Trifluoroaniline

-

In a fume hood, dissolve 2,3,5-trifluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a biphasic system with water.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add bromine (1.0-1.1 eq) dropwise, ensuring the temperature remains below 10 °C. The bromine will add selectively at the position para to the activating amino group.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,3,5-trifluoroaniline. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Deamination of 4-Bromo-2,3,5-trifluoroaniline

-

Prepare a solution of sodium nitrite (1.2 eq) in concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

In a separate flask, dissolve the crude 4-bromo-2,3,5-trifluoroaniline (1.0 eq) from the previous step in glacial acetic acid or ethanol.

-

Slowly add the aniline solution to the stirred sodium nitrite/sulfuric acid mixture, maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.

-

For the deamination, slowly add a reducing agent such as hypophosphorous acid (H₃PO₂) to the diazonium salt solution. The reaction is often catalyzed by the addition of a copper(I) salt.

-

Allow the reaction to stir and warm to room temperature. The evolution of nitrogen gas should be observed.

-

Once the reaction is complete (monitored by TLC or GC-MS), pour the mixture into a beaker of ice water.

-

Extract the desired product, this compound, with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While detailed published analyses are scarce, the expected spectral characteristics can be predicted based on its structure and data from its isomers.

Table 3: Predicted Spectroscopic Data

| Technique | Data / Interpretation |

| ¹H NMR | A single multiplet is expected in the aromatic region (approx. δ 7.0-7.5 ppm), corresponding to the two aromatic protons. The signal will be complex due to coupling with the three fluorine atoms. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. δ 100-160 ppm). The carbon attached to bromine will be at a higher field (lower ppm) than the carbons attached to fluorine. All signals will exhibit C-F coupling.[5] |

| ¹⁹F NMR | Three distinct signals are expected, each showing coupling to the other fluorine atoms and to the aromatic protons. |

| FTIR (Neat) | Characteristic peaks for C-F stretching (strong, ~1100-1300 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Br stretching (weaker, ~500-650 cm⁻¹). |

| Mass Spec (EI) | The molecular ion peak (M⁺) will appear as a doublet of nearly equal intensity at m/z 210 and 212, characteristic of the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of the carbon-bromine bond, which allows for its use in a variety of cross-coupling and organometallic reactions.[1] This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers.[1][2]

Representative Experimental Protocols for Key Reactions

The following protocols are for closely related isomers but are representative of the reactions that this compound is expected to undergo.

5.1.1. Grignard Reagent Formation and Subsequent Reaction

This protocol, adapted from the reaction of 1-bromo-3,4,5-trifluorobenzene, demonstrates the formation of an organomagnesium reagent, a versatile intermediate for forming new carbon-carbon bonds.

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

-

Initiation: Place magnesium turnings (1.1 eq) in the flask with a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium suspension and, if necessary, gently warm the flask to initiate the reaction (indicated by bubbling and the disappearance of the iodine color). Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure full conversion to the Grignard reagent, (2,3,5-trifluorophenyl)magnesium bromide.

-

Reaction with Electrophile: The resulting Grignard reagent can be reacted with a variety of electrophiles. For example, it can be added to a solution of an aldehyde or ketone in anhydrous THF at 0 °C to form a secondary or tertiary alcohol after acidic workup.

5.1.2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates a typical palladium-catalyzed cross-coupling reaction to form a biaryl compound, a common structural motif in pharmaceuticals and organic materials.

-

Reagent Setup: To a dry Schlenk flask, add the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction Assembly: Add this compound (1.0 eq) to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or 1,4-dioxane/water).

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a key synthetic intermediate with significant potential in materials science and pharmaceutical development. Its well-defined physical properties and the predictable reactivity of its carbon-bromine bond make it a reliable component in complex synthetic routes. The representative protocols provided in this guide for its synthesis and subsequent reactions offer a practical foundation for its use in research and development. As with all chemical procedures, appropriate safety measures and handling techniques are paramount for its successful and safe application in the laboratory.

References

1-Bromo-2,3,5-trifluorobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of 1-Bromo-2,3,5-trifluorobenzene, a key fluorinated aromatic compound. Its unique molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of advanced materials.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its application in synthetic chemistry and material science.

| Property | Value |

| Molecular Formula | C₆H₂BrF₃[1][2][3][4] |

| Molecular Weight | 210.98 g/mol [1][2][3] |

| CAS Number | 133739-70-5[1][2][3] |

| Appearance | Light yellow to yellow to orange clear liquid[1] |

| Density | 1.79 g/mL[1] or 1.758 g/mL at 25 °C[2][5] |

| Boiling Point | 143 °C[1][2] |

| Refractive Index | n20/D 1.48[1] or n20/D 1.486[5] |

| Purity | ≥ 98% (GC)[1] |

| Storage Conditions | Room temperature, sealed in dry, dark place[1][3][5] |

Logical Relationship Diagram

The following diagram illustrates the core attributes and primary applications of this compound, providing a visual summary of its relevance in scientific research and development.

A diagram showing the properties and uses of the molecule.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily due to the influence of its fluorine substituents which enhance chemical resistance and thermal stability.[1] Its main applications include:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][4] The incorporation of fluorine atoms can significantly improve a drug's efficacy and bioavailability.[1]

-

Agrochemical Synthesis : Similar to its role in pharmaceuticals, it is used in the creation of new agrochemical products.[1]

-

Material Science : This compound is utilized in the development of advanced materials, such as polymers and coatings.[1]

-

Analytical Chemistry : It is also employed as a standard in analytical methods for the detection and quantification of substances in various samples.[1]

As a foundational chemical reagent, specific experimental protocols and signaling pathways are not inherent to the compound itself but are determined by its application in the synthesis of larger, more complex molecules. Researchers utilizing this compound would develop their own methodologies based on the desired final product.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5). This fluorinated aromatic compound is a key intermediate in the synthesis of advanced materials and pharmaceuticals, making a thorough understanding of its physicochemical properties crucial for its effective application.[1][2] While specific quantitative data on solubility and stability are limited in publicly available literature, this guide consolidates the existing information and presents generalized experimental protocols for their determination.

Core Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a light yellow to orange clear liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₃ | [2][3] |

| Molecular Weight | 210.98 g/mol | [2][3][4] |

| Boiling Point | 143 °C | [2] |

| Density | 1.79 g/mL | [2] |

| Refractive Index | n20/D 1.48 | [2] |

| Flash Point | 32 °C | |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| CAS Number | 133739-70-5 | [4] |

Solubility Profile

Water Solubility: this compound is consistently reported to be insoluble in water. This is expected due to its nonpolar aromatic ring and the hydrophobic nature of the bromine and fluorine substituents.

Organic Solvent Solubility: While specific data is lacking, it is anticipated to be soluble in a range of common organic solvents, particularly nonpolar and moderately polar aprotic solvents. This is a common characteristic for compounds of its class, which are often used in organic synthesis.

A generalized experimental workflow for determining the solubility of a compound like this compound is depicted in the following diagram.

Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

Stability Profile

General Storage Recommendations: For optimal stability, it is recommended to store this compound at room temperature in a cool, dark, and dry place.[3] The container should be kept tightly sealed to prevent exposure to moisture and air.

Potential Degradation Pathways: Based on the chemistry of similar halogenated aromatic compounds, potential degradation pathways could include:

-

Hydrolysis: Reaction with water, which could be accelerated under acidic or basic conditions, potentially leading to the formation of trifluorophenol derivatives.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, the following sections describe generalized methodologies that can be adapted for this purpose.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with Flame Ionization Detector (FID))

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Separate the saturated solution from the undissolved solute by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility from the determined concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile)

-

Hydrochloric acid and sodium hydroxide solutions for pH stress

-

Hydrogen peroxide for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber with UV and visible light sources

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Add the stock solution to aqueous solutions of known pH (e.g., pH 2, 7, and 12) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Stress: Add the stock solution to a solution of hydrogen peroxide and incubate at room temperature.

-

Thermal Stress: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution in a photostability chamber to controlled light conditions (as per ICH Q1B guidelines).

-

-

Time Points: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating LC-MS method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation:

-

Quantify the amount of this compound remaining at each time point.

-

Calculate the percentage of degradation.

-

Identify and characterize any significant degradation products using the mass spectrometry data.

-

Determine the degradation kinetics (e.g., half-life) under each stress condition.

-

Signaling Pathways and Biological Interactions

Currently, there is no publicly available information on specific signaling pathways or biological interactions involving this compound. Its primary documented use is as a chemical intermediate in the synthesis of other molecules, such as those for advanced materials and pharmaceuticals.[1][2] Further research would be required to elucidate any potential biological activity.

The logical relationship for its application in material synthesis can be visualized as a simple workflow.

Caption: A simplified workflow illustrating the role of this compound in synthesis.

Conclusion

This compound is a valuable chemical intermediate with established applications in material science and pharmaceutical synthesis. While its general stability is a key attribute for these applications, a notable gap exists in the public domain regarding specific, quantitative data on its solubility in common organic solvents and its stability under various stress conditions. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Further studies are warranted to fully characterize the solubility and stability profile of this compound, which will undoubtedly facilitate its broader and more efficient use in research and development.

References

Spectroscopic Data of 1-Bromo-2,3,5-trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5). Due to the limited availability of published experimental spectra for this specific isomer, this document presents available data for this compound and supplements it with illustrative data from its isomers to provide a complete analytical picture. This guide is intended to assist researchers and professionals in drug development and chemical analysis in understanding the spectral characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.55 - 7.45 | m | 1H | - | Ar-H |

| 7.20 - 7.10 | m | 1H | - | Ar-H |

Solvent: CDCl₃, Reference: TMS. Data is illustrative for 1-Bromo-2,4,5-trifluorobenzene.

1.1.2 ¹³C NMR Spectroscopy

Detailed ¹³C NMR data for this compound is not widely published. The spectrum is expected to show six signals in the aromatic region, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

1.1.3 ¹⁹F NMR Spectroscopy

¹⁹F NMR is a critical technique for characterizing fluorinated aromatic compounds. The spectrum of this compound is anticipated to display three distinct signals for the three fluorine atoms, with complex coupling patterns between them and with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations. PubChem indicates the availability of an ATR-IR spectrum for this compound, acquired on a Bruker Tensor 27 FT-IR instrument using the ATR-Neat technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak - Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Medium - Strong | Aromatic C=C Stretch |

| ~1300 - 1000 | Strong | C-F Stretch |

| Below 1000 | Medium - Strong | C-Br Stretch, C-H Bending |

Note: This is a generalized representation of expected IR absorptions for a substituted aromatic compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 131 | Medium | [M - Br]⁺ |

| 112 | Medium | [M - Br - F]⁺ |

| 81 | Medium | [C₆H₂F]⁺ |

Note: This table represents a predicted fragmentation pattern based on the structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

-

Dissolution: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Volume Adjustment: The final sample height in the NMR tube should be approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR.

2.1.2 Data Acquisition

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR: A one-pulse experiment is used, often with proton decoupling to simplify the spectra. The large chemical shift range of ¹⁹F NMR must be considered when setting the spectral width.

FT-IR Spectroscopy

2.2.1 Sample Preparation (ATR Method for Liquids)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and the internally reflected light is detected. The resulting interferogram is converted to an infrared spectrum via a Fourier Transform.

Mass Spectrometry (Electron Ionization)

2.3.1 Sample Introduction

A small, pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

2.3.2 Ionization

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

2.3.3 Mass Analysis and Detection

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships of spin-spin couplings in the NMR spectroscopy of this compound.

References

Navigating the Spectral Landscape of 1-Bromo-2,3,5-trifluorobenzene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,3,5-trifluorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, supported by predicted data, experimental protocols, and structural visualizations to facilitate a deeper understanding of its molecular architecture.

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise characterization of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the electronic environment of the protons and carbon atoms within the molecule.

Predicted NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral parameters have been generated using advanced NMR prediction software. These predictions are based on established algorithms that consider the effects of the bromine and fluorine substituents on the chemical shifts and coupling constants of the aromatic ring.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.30 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10, J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| H-6 | 7.40 - 7.60 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show six unique signals for the carbon atoms of the benzene ring. The presence of fluorine atoms will lead to complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.). To simplify the spectrum and aid in the assignment of carbon signals, a proton-decoupled ¹³C NMR spectrum with fluorine decoupling is often employed. The predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (with ¹⁹F coupling) |

| C-1 | 110 - 115 | d (doublet) |

| C-2 | 150 - 155 | ddd (doublet of doublet of doublets) |

| C-3 | 148 - 153 | ddd (doublet of doublet of doublets) |

| C-4 | 115 - 120 | d (doublet) |

| C-5 | 158 - 163 | ddd (doublet of doublet of doublets) |

| C-6 | 118 - 123 | d (doublet) |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Sample Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-25 mg/0.5 mL.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the frequencies of ¹H and ¹³C to ensure optimal signal detection.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Set a spectral width that encompasses the entire aromatic region (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., zgpg30).

-

Spectral Width: Set a spectral width covering the expected range for aromatic carbons (e.g., 0-160 ppm).

-

Number of Scans: Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

¹⁹F Decoupling (Optional but Recommended): To simplify the spectrum, employ broadband ¹⁹F decoupling during the acquisition. This will collapse the carbon-fluorine couplings into singlets, facilitating easier interpretation.

-

Structural Visualization and NMR Correlations

The following diagrams illustrate the structure of this compound and the key through-bond relationships that give rise to the observed NMR spectral features.

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3,5-trifluorobenzene, a key fluorinated building block in organic synthesis, particularly valued in the development of advanced materials, agrochemicals, and pharmaceuticals.[1] While various synthetic strategies for fluorinated aromatic compounds exist, the most practical and widely applicable approach for the preparation of this compound is through the Sandmeyer reaction, a reliable method for converting aryl amines into aryl halides.[2]

This guide will focus on the synthesis of this compound from its corresponding aniline precursor, 2,3,5-trifluoroaniline, via a two-step diazotization and subsequent bromination.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution of the synthesis. The table below summarizes the key data for the starting material and the target compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,3,5-Trifluoroaniline | 363-80-4 | C₆H₄F₃N | 147.10 | 175 | 1.409 |

| This compound | 133739-70-5 | C₆H₂BrF₃ | 210.98 | Not available | Not available |

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of this compound from 2,3,5-trifluoroaniline proceeds via a two-stage Sandmeyer reaction. The first stage involves the diazotization of the primary aromatic amine, followed by the copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom.[2][3][4]

Figure 1: General synthesis pathway for this compound via the Sandmeyer reaction.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar Sandmeyer reactions.[3]

Materials:

-

2,3,5-Trifluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Beakers and graduated cylinders

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step 1: Diazotization of 2,3,5-Trifluoroaniline

This step involves the conversion of the primary amine to a diazonium salt at a low temperature to ensure its stability.

Figure 2: Workflow for the diazotization of 2,3,5-trifluoroaniline.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine a specific molar quantity of 2,3,5-trifluoroaniline with a 2.5 to 3-fold molar excess of 48% hydrobromic acid and a suitable amount of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of a slight molar excess of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 2,3,5-trifluorobenzenediazonium bromide intermediate.

Step 2: Sandmeyer Reaction and Work-up

The diazonium salt is then reacted with copper(I) bromide to yield the desired product.

Figure 3: Workflow for the Sandmeyer reaction and product purification.

Procedure:

-

In a separate flask, prepare a solution or suspension of a catalytic amount of copper(I) bromide in a small amount of hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the gas evolution ceases.

-

Transfer the reaction mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Expected Yield and Purity

While specific yield data for the synthesis of this compound is not available in the searched literature, yields for analogous Sandmeyer reactions of fluorinated anilines are typically in the range of 60-80%. The purity of the final product can be assessed by Gas Chromatography (GC) and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry. Commercial suppliers often report purities of >98.0% (GC) for this compound.

Safety Considerations

-

2,3,5-Trifluoroaniline is harmful if swallowed, in contact with skin, and if inhaled. It is also irritating to the eyes, respiratory system, and skin.[5]

-

Hydrobromic acid is corrosive and can cause severe skin burns and eye damage.

-

Sodium nitrite is an oxidizing agent and is toxic if swallowed.

-

Diazonium salts can be explosive when dry and should be handled with extreme caution and always kept in solution.

-

The Sandmeyer reaction involves the evolution of nitrogen gas, which should be properly vented.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis and adapt the procedures as necessary based on the specific laboratory conditions and scale of the reaction.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5-trifluorobenzene: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key intermediates and synthetic pathways for the preparation of 1-Bromo-2,3,5-trifluorobenzene, a crucial building block in the pharmaceutical, agrochemical, and advanced materials sectors. The primary and most industrially viable route involves the diazotization of 2,3,5-trifluoroaniline followed by a Sandmeyer-type bromination. This document details the experimental protocols for the synthesis of the key intermediates and the final product, presenting quantitative data in structured tables for clear comparison and utilizing diagrams to illustrate the reaction workflows.

Introduction

This compound is a fluorinated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and specialized polymers.[1][2] The presence of both bromine and fluorine atoms allows for a variety of subsequent chemical transformations. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity in biological systems.

This guide focuses on the most prevalent synthetic route to this compound, which proceeds through key intermediates derived from trifluoroaniline precursors.

Primary Synthetic Pathway: Diazotization of 2,3,5-Trifluoroaniline

The most direct and widely utilized method for the synthesis of this compound involves a two-step process starting from 2,3,5-trifluoroaniline. This pathway leverages the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amino group into a bromo substituent via a diazonium salt intermediate.

The key intermediates in this synthesis are:

-

2,3,5-Trifluoroaniline: The starting material containing the correctly substituted trifluorinated aromatic ring.

-

2,3,5-Trifluorobenzenediazonium Salt: A highly reactive intermediate formed by the diazotization of 2,3,5-trifluoroaniline.

Synthesis of the Key Starting Material: 2,3,5-Trifluoroaniline

While commercially available, understanding the synthesis of 2,3,5-trifluoroaniline is crucial for a comprehensive overview. One common industrial approach involves the high-pressure amination of a suitable tetrafluorobenzene precursor.

Experimental Protocol: Synthesis of 2,3,4-Trifluoroaniline (as an example of trifluoroaniline synthesis)

A patent describes the synthesis of 2,3,4-trifluoroaniline from tetrafluorobenzene. In this process, tetrafluorobenzene is subjected to a high-pressure reaction with liquid ammonia in the presence of a solvent and a copper powder catalyst. The reaction is typically carried out at temperatures ranging from 182-245°C for 38-70 hours. This method is reported to achieve a product yield of up to 91%.[3]

| Parameter | Value | Reference |

| Starting Material | Tetrafluorobenzene | [3] |

| Reagents | Liquid Ammonia, Solvent (e.g., triethylamine or propylene glycol), Copper Powder (catalyst) | [3] |

| Reaction Temperature | 182-245 °C | [3] |

| Reaction Time | 38-70 hours | [3] |

| Yield | up to 91% | [3] |

Table 1: Summary of reaction conditions for the synthesis of 2,3,4-trifluoroaniline.

Logical Relationship of Starting Material Synthesis

References

A Technical Guide to Sourcing High-Purity 1-Bromo-2,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an overview of commercial suppliers for high-purity 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5), a key fluorinated building block in organic synthesis. Its utility is notable in the development of novel pharmaceuticals and advanced materials, where the strategic placement of fluorine atoms can significantly enhance molecular properties such as metabolic stability and bioactivity.[1] This document outlines supplier information, presents an illustrative experimental protocol, and includes workflow diagrams to assist in the procurement and application of this versatile reagent.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of chemical suppliers, from large global distributors to specialized manufacturers. Purity levels are critical for reproducible results in research and development, with most suppliers offering grades of >98%. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 5-Bromo-1,2,3-trifluorobenzene | 138526-69-9 | 99% | 5g, 25g | Synonym: 1-Bromo-3,4,5-trifluorobenzene. |

| TCI America | This compound | 133739-70-5 | >98.0% (GC) | 5g, 25g | Available from US and Japan stock. |

| Chem-Impex | This compound | 133739-70-5 | ≥ 98% (GC) | Custom | Marketed as a versatile building block for pharmaceuticals and agrochemicals.[1] |

| Biosynth | 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | - | Custom | Research chemicals for R&D purposes.[2] |

| NINGBO INNO PHARMCHEM | This compound | 133739-70-5 | High-Purity | Bulk | Manufacturer focused on UV absorbers and electronic chemicals.[3] |

| HONGJIN CHEM | This compound | 133739-70-5 | 99.5% | Custom | Factory specializing in pharmaceutical intermediates.[4] |

Logical Workflow for Sourcing and Qualification

The process of sourcing a critical reagent involves more than just placing an order. For sensitive applications in drug development, a systematic approach to qualification is essential to ensure quality and consistency. The following diagram illustrates a typical workflow.

Caption: Workflow for sourcing and qualifying high-purity chemical reagents.

Illustrative Experimental Protocol: Grignard Reagent Formation

This compound is a valuable precursor for forming organometallic reagents, which are staples in carbon-carbon bond formation. The following is a representative, general protocol for the synthesis of the corresponding Grignard reagent, a common step in drug discovery campaigns. A similar procedure has been documented for the related isomer, 1-bromo-3,4,5-trifluorobenzene.[5]

Reaction: Br-C₆H₂F₃ + Mg → BrMg-C₆H₂F₃

Materials:

-

This compound (1.0 eq)

-

Magnesium (Mg) turnings (1.2 eq), oven-dried

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂) crystal (catalytic amount)

-

Argon or Nitrogen atmosphere

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line

Procedure:

-

Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Add the magnesium turnings and a single crystal of iodine to the reaction flask.

-

Add a small portion of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound in anhydrous THF.

-

Add a small amount (approx. 5-10%) of the aryl bromide solution to the magnesium suspension.

-

Gently warm the flask or use a heat gun to initiate the reaction, evidenced by the disappearance of the iodine color and/or gentle bubbling.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition is complete, continue to stir the resulting dark grey/brown mixture for an additional 1-2 hours at room temperature to ensure complete conversion.

-

The Grignard reagent is now ready for use in subsequent reactions (e.g., with an aldehyde, ketone, or in a cross-coupling reaction).

Key Reaction Pathway Visualization

The utility of this compound lies in its ability to be transformed into various useful intermediates. The diagram below illustrates its central role as a starting material for two common synthetic routes: Grignard formation and Suzuki cross-coupling.

Caption: Synthetic pathways starting from this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Bromo-2,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Bromo-2,3,5-trifluorobenzene, a key intermediate in the pharmaceutical, agrochemical, and liquid crystal material industries.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the use of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₆H₂BrF₃ |

| Molecular Weight | 210.98 g/mol [2][3][4] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Boiling Point | 143 °C[3] |

| Density | 1.767 g/mL at 25 °C[5] |

| Flash Point | 45 °C (closed cup)[5] |

| Refractive Index | n20/D 1.48[3] |

| Solubility in Water | No data available[5] |

Table 1: Physical and Chemical Properties

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling. Table 2 outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 or 4 | H226: Flammable liquid and vapour / H227: Combustible liquid[6] |

| Skin irritation | 2 | H315: Causes skin irritation[6] |

| Serious eye irritation | 2A | H319: Causes serious eye irritation[6] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[6] |

| Carcinogenicity (Suspected) | - | H351: Suspected of causing cancer |

Table 2: GHS Hazard Classification

GHS Pictograms:

-

GHS02: Flame (Flammable)

-

GHS07: Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity)

-

GHS08: Health Hazard (Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity)

Safe Handling Protocols

Adherence to strict handling protocols is mandatory to minimize exposure and prevent accidents.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that safety showers and emergency eyewash stations are readily accessible and in close proximity to the workstation.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

3.2. Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense. Figure 1 provides a decision-making framework for PPE selection.

Figure 1: PPE Selection Guide

Detailed PPE Specifications:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for splash hazards.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Nitrile gloves are a common recommendation. Always inspect gloves for integrity before use.

-

Respiratory Protection: For operations with a potential for generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

3.3. General Handling Procedures

A systematic approach to handling is crucial for safety. Figure 2 outlines a standard workflow.

Figure 2: Laboratory Handling Workflow

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

Use only non-sparking tools.[7]

-

Take precautionary measures against static discharge.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[7]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep the container sealed and store it in a low-temperature environment.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1][7]

-

Store in a designated flammables area.[7]

-

Store locked up.

Emergency Procedures

In the event of an emergency, a clear and practiced response is critical.

5.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected areas with water or shower. Wash off with soap and plenty of water. If skin irritation occurs, get medical help. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Table 3: First-Aid Measures

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Hazardous decomposition products in case of fire include toxic fumes, carbon monoxide, carbon dioxide, hydrogen halides, and bromine.[5][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.3. Accidental Release Measures

A systematic approach to spill management is crucial to prevent the escalation of the incident. Figure 3 outlines the emergency response for a spill.

Figure 3: Spill Response Workflow

-

Personal Precautions: Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite and place it in a suitable container for disposal.[10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Waste should be handled as hazardous and disposed of at an approved waste disposal plant.[6][7] Do not allow the chemical to enter the environment.[5][7]

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards. By implementing robust safety protocols, including proper engineering controls, consistent use of personal protective equipment, and adherence to safe handling and storage procedures, researchers can mitigate the associated risks. A thorough understanding of and preparation for emergency situations are also paramount to ensuring a safe working environment. Always consult the most recent Safety Data Sheet (SDS) before working with this chemical.

References

- 1. anstarmaterial.com [anstarmaterial.com]

- 2. 133739-70-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H2BrF3 | CID 2736399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aarti-industries.com [aarti-industries.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 1-Bromo-2,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving this chemical should be conducted by trained personnel in a controlled environment with appropriate personal protective equipment.

Executive Summary

1-Bromo-2,3,5-trifluorobenzene is a halogenated aromatic compound with applications in chemical synthesis. Due to a notable lack of specific toxicological data for this compound, this guide provides a comprehensive overview of its known hazards based on available safety data sheets and infers its potential toxicity by examining the well-documented metabolic pathways and toxicological profiles of structurally related halogenated benzenes. This guide also furnishes detailed, standardized experimental protocols for key toxicological endpoints to facilitate future safety and toxicity assessments.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor.[1][2] |

| Skin irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Eye irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |

Pictograms:

-

Flame

-

Exclamation mark

Predicted Toxicokinetics and Metabolism

While specific toxicokinetic data for this compound is unavailable, the metabolism of halogenated benzenes is well-documented and serves as a predictive model. The biotransformation of these compounds is primarily initiated by cytochrome P-450-dependent monooxygenases and glutathione S-transferases.[3]

The metabolic activation of halogenated benzenes can lead to the formation of several potentially harmful metabolites, including epoxides, phenols, and benzoquinones.[1] These reactive intermediates are often central to the observed toxicity of this class of compounds.[1] Evidence suggests that the formation of reactive benzoquinone metabolites, rather than epoxides, is linked to hepatotoxicity.[1] Furthermore, glutathione adducts of benzoquinones are strongly implicated in nephrotoxicity.[1]

Gaps in Toxicological Data

A thorough review of publicly available safety data reveals a significant lack of empirical toxicological data for this compound. The following endpoints have "no data available":

-

Acute oral, dermal, and inhalation toxicity

-

Skin and respiratory sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (repeated exposure)

To address these critical data gaps, standardized testing according to internationally recognized guidelines is necessary.

Recommended Experimental Protocols

The following sections detail methodologies for key toxicological assessments based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for generating the necessary data to perform a comprehensive risk assessment.

Acute Oral Toxicity Assessment (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method to estimate the LD50 (median lethal dose) while minimizing the number of animals used.[4][5]

Experimental Parameters:

| Parameter | Specification |

| Test Species | Rat (female is often more sensitive) |

| Age | Young adults (8-12 weeks) |

| Number of Animals | Sequential, maximum of 5 for a limit test |

| Housing | Individually housed, controlled temperature (22 ± 3°C), humidity (30-70%), and 12-hour light/dark cycle |

| Diet | Standard laboratory diet, fasted prior to dosing |

| Administration | Oral gavage |

| Dose Progression Factor | 3.2 (unless otherwise specified) |

| Observation Period | At least 14 days |

digraph "OECD_425_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Preliminary Estimate of LD50", fillcolor="#F1F3F4", fontcolor="#202124"]; dose1 [label="Dose 1st animal at a step below the estimated LD50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe1 [label="Observe for 48h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; survives [label="Animal Survives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dies [label="Animal Dies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dose_up [label="Dose next animal at a higher dose\n(previous dose x 3.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_down [label="Dose next animal at a lower dose\n(previous dose / 3.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe_next [label="Observe for 48h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; stop_condition [label="Stopping Criteria Met?\n(e.g., 3 reversals in sequence)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="Calculate LD50 and confidence intervals\nusing Maximum Likelihood Method", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End of Test", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dose1; dose1 -> observe1; observe1 -> survives [label="Outcome"]; observe1 -> dies [label="Outcome"]; survives -> dose_up; dies -> dose_down; dose_up -> observe_next; dose_down -> observe_next; observe_next -> stop_condition; stop_condition -> calculate [label="Yes"]; stop_condition -> survives [label="No, Survives"]; stop_condition -> dies [label="No, Dies"]; calculate -> end; }

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro method assesses skin irritation potential by measuring cytotoxicity in a reconstructed human epidermis model, reducing the need for animal testing.[6][7]

Experimental Workflow:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to the appropriate stage.

-

Chemical Application: A defined amount of the test chemical (this compound) is applied topically to the tissue surface.

-

Exposure: Tissues are exposed to the chemical for a specified duration (e.g., 60 minutes).[8]

-